Famoxadone
Overview
Description
Famoxadone is a fungicide used to protect agricultural products against various fungal diseases on fruiting vegetables, tomatoes, potatoes, cucurbits, lettuce, and grapes . It is known for its unique chemical structure and mode of action, which differentiates it from other fungicides.
Mechanism of Action
Target of Action
Famoxadone primarily targets the Cytochrome b-c1 complex in the mitochondrial respiratory chain . This complex plays a crucial role in cellular respiration, a process that generates ATP, the energy currency of the cell .
Mode of Action
This compound inhibits the mitochondrial respiratory chain at complex III (ubiquinol: cytochrome c oxidoreductase) . This inhibition results in decreased production of ATP, disrupting the energy supply of the cell . This disruption is particularly detrimental to fungi, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain . By inhibiting complex III, this compound disrupts the electron transport chain, a series of reactions that are crucial for ATP production . This disruption leads to an energy crisis within the cell, ultimately causing cell death .
Result of Action
The primary result of this compound’s action is the death of fungal cells. By disrupting ATP production, this compound induces an energy crisis within the cell, leading to cell death . This makes this compound an effective fungicide for controlling various fungal diseases on fruiting vegetables, tomatoes, potatoes, curcurbits, lettuce, and grapes .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, it has been found to be relatively stable at pH 5, but hydrolyses rapidly in pH 7 and 9 buffer solutions . Furthermore, studies have shown that this compound presents distinct inhibitory activities among different fungal species, indicating that its efficacy can vary depending on the specific target organism .
Biochemical Analysis
Biochemical Properties
Famoxadone plays a crucial role in biochemical reactions by inhibiting the mitochondrial respiratory chain at complex III. This inhibition leads to a decrease in ATP production, which is essential for the energy metabolism of fungal cells . This compound interacts with several biomolecules, including cytochrome b-c1 complex subunits and cytochrome c1, heme protein . These interactions disrupt the electron transport chain, ultimately leading to the death of the fungal cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting the mitochondrial respiratory chain, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to be highly toxic to fish and aquatic invertebrates and moderately toxic to other aquatic organisms, earthworms, and honeybees . It is also considered a neurotoxicant and a known eye and skin irritant .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the cytochrome b-c1 complex subunits and cytochrome c1, heme protein . By inhibiting the mitochondrial respiratory chain at complex III, this compound disrupts the electron transport chain, leading to decreased ATP production . This inhibition results in the death of fungal cells due to energy depletion.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown distinct temporal effects. The degradation of this compound in cucurbits and soil has been studied, with half-life values ranging from 5.4 to 14.1 days . This compound is easily degraded and does not show stereoselective degradation in cucurbits and soil . Long-term effects on cellular function include its neurotoxicant properties and its ability to bioaccumulate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies, this compound has shown high acute toxicity to Eisenia foetida, with the R-(-)-famoxadone enantiomer presenting 167 times greater toxicity than the S-(+)-famoxadone enantiomer . High doses of this compound have been associated with neurotoxic effects and eye and skin irritation .
Metabolic Pathways
This compound is involved in metabolic pathways that include hydroxylation of the parent molecule to mono- and di-hydroxylated derivatives . These metabolites are primarily recovered from the faeces, while metabolites resulting from the cleavage of the oxazolidinedione ring moiety are recovered from the urine . This compound has low acute toxicity when administered by oral, dermal, and inhalation routes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive and aquaporin-dependent transport pathways . It mainly accumulates in the roots of tomato plants with limited translocation capacity to the upper parts . This compound’s low aqueous solubility and volatility contribute to its transport and distribution characteristics .
Subcellular Localization
The subcellular localization of this compound in tomato plants has been studied, showing that it mainly accumulates in the roots . The compound’s activity and function are influenced by its localization within the cells. This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, affecting its overall efficacy .
Preparation Methods
Famoxadone is synthesized through a series of chemical reactions involving the formation of an oxazolidine-dione ring. The synthetic route typically involves the reaction of phenylamine with a phenoxyphenyl compound under controlled conditions to form the desired product . Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the purification and quality control of this compound .
Chemical Reactions Analysis
Famoxadone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its fungicidal properties.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another, potentially modifying its activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Famoxadone has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the design of new fungicides.
Medicine: Although primarily used in agriculture, this compound’s mechanism of action is of interest in medical research for developing new antifungal treatments.
Comparison with Similar Compounds
Famoxadone is unique due to its oxazolidine-dione structure, which sets it apart from other fungicides like strobilurins. Similar compounds include:
Azoxystrobin: Another fungicide that targets the mitochondrial respiratory chain but with a different chemical structure.
Cymoxanil: Often used in combination with this compound for enhanced fungicidal activity.
This compound’s distinct chemical structure and mode of action make it a valuable tool in agricultural pest management.
Properties
IUPAC Name |
3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSBWNGDMYFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034588 | |
Record name | Famoxadone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale cream-colored solid; [HSDB] White powder; [MSDSonline] | |
Record name | Famoxadone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5272 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9, Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L, In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C) | |
Record name | FAMOXADONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.31 g/cu cm at 22 °C | |
Record name | FAMOXADONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.80X10-9 mm Hg at 20 °C | |
Record name | FAMOXADONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1. | |
Record name | FAMOXADONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale cream powder | |
CAS No. |
131807-57-3 | |
Record name | Famoxadone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131807-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Famoxadone [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131807573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famoxadone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Oxazolidinedione, 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FAMOXADONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C07OR6II | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FAMOXADONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
140.3-141.8 °C | |
Record name | FAMOXADONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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